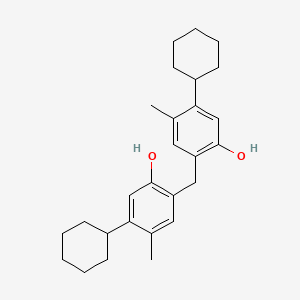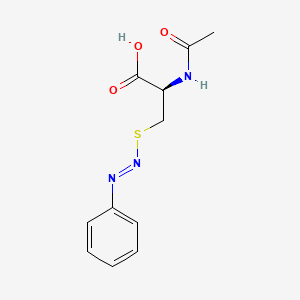
L-Cysteine, N-acetyl-S-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-S-(phenylazo)- is a compound that belongs to the class of N-acetyl derivatives of amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, along with a phenylazo group attached to the sulfur atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(phenylazo)- typically involves the acetylation of L-cysteine followed by the introduction of the phenylazo group. The acetylation process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The phenylazo group can be introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the acetylated cysteine.
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(phenylazo)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-acetyl-S-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The phenylazo group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylazo derivatives.
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-S-(phenylazo)- is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to protein structure and function, as it can modify cysteine residues in proteins.
Industry: The compound is used in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-S-(phenylazo)- involves its interaction with various molecular targets. The phenylazo group can undergo reduction to form aniline derivatives, which can interact with biological molecules. The acetyl group can modify cysteine residues in proteins, affecting their structure and function. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
L-Cysteine, N-acetyl-S-(phenylazo)- can be compared with other similar compounds such as:
N-Acetyl-L-cysteine: This compound lacks the phenylazo group and is primarily used as a mucolytic agent and antioxidant.
L-Cysteine: The parent amino acid without any modifications, used in protein synthesis and as a dietary supplement.
N-Acetyl-S-phenyl-L-cysteine: Similar to L-Cysteine, N-acetyl-S-(phenylazo)- but without the azo group, used in analytical chemistry.
Propiedades
Número CAS |
75365-06-9 |
|---|---|
Fórmula molecular |
C11H13N3O3S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-phenyldiazenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13N3O3S/c1-8(15)12-10(11(16)17)7-18-14-13-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
DDUFPRLGKYQAIO-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSN=NC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)NC(CSN=NC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


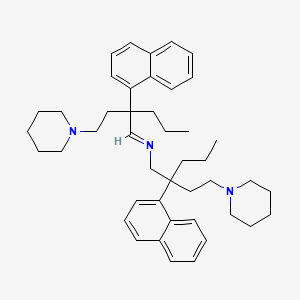
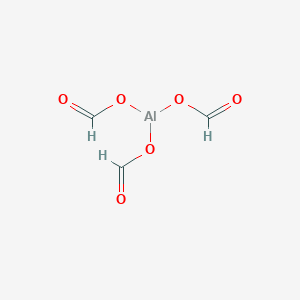

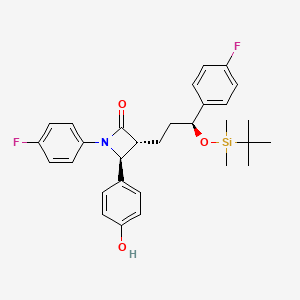
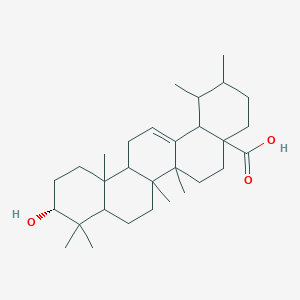


![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
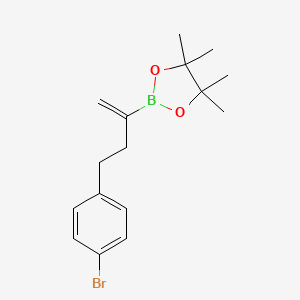

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
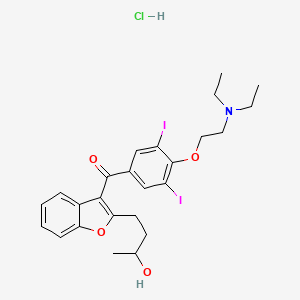
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
